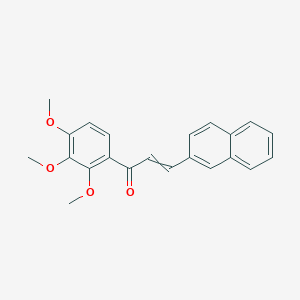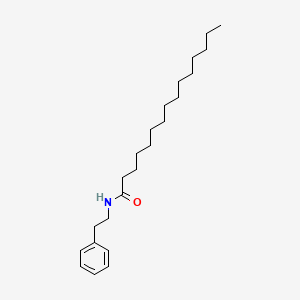
N-(2-Phenylethyl)pentadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylethyl)pentadecanamide: is a compound that belongs to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of a pentadecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)pentadecanamide typically involves the reaction of pentadecanoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Phenylethyl)pentadecanamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of N-(2-phenylethyl)pentadecylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-Phenylethyl)pentadecanamide involves its interaction with specific molecular targets. The phenylethyl group can interact with receptors or enzymes, modulating their activity. For example, it may act as a ligand for certain receptors, influencing signal transduction pathways. Additionally, the amide bond can participate in hydrogen bonding and other interactions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- N-(2-Phenylethyl)cinnamide
- 14-Methyl-N-(2-phenylethyl)pentadecanamide
- N-(2-Phenylethyl)stearamide
Comparison: N-(2-Phenylethyl)pentadecanamide is unique due to its specific chain length and the presence of the phenylethyl group. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity. These differences can influence its applications and effectiveness in various fields .
Propriétés
Numéro CAS |
921607-16-1 |
|---|---|
Formule moléculaire |
C23H39NO |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
N-(2-phenylethyl)pentadecanamide |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23(25)24-21-20-22-17-14-13-15-18-22/h13-15,17-18H,2-12,16,19-21H2,1H3,(H,24,25) |
Clé InChI |
WPLZCKLJHIHESO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
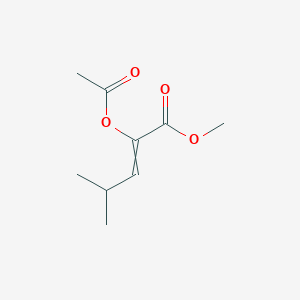
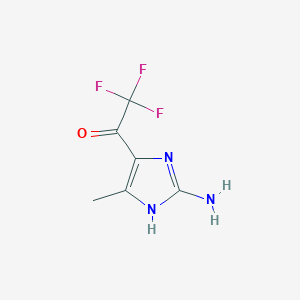
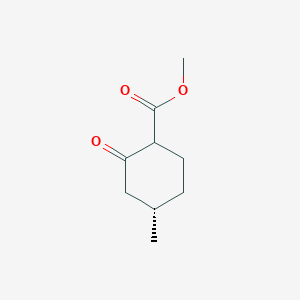
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
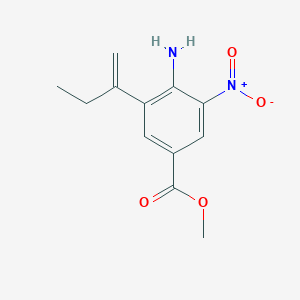

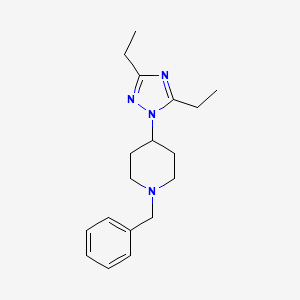
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)

